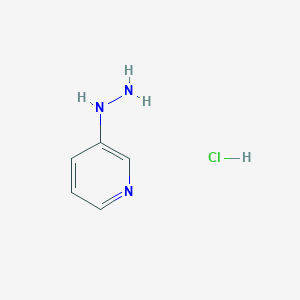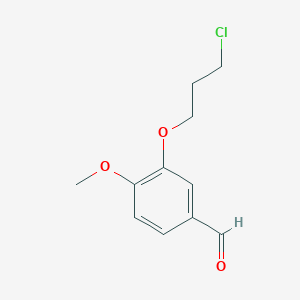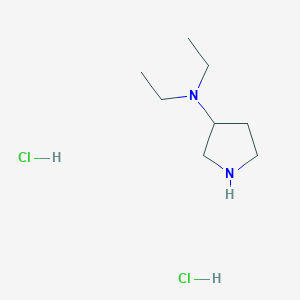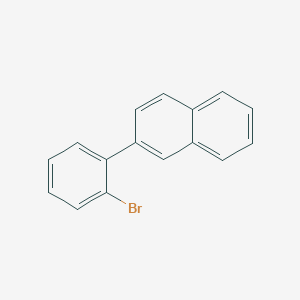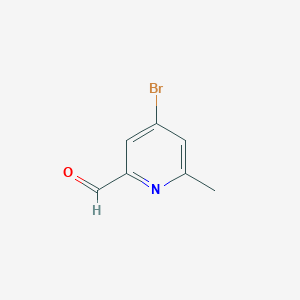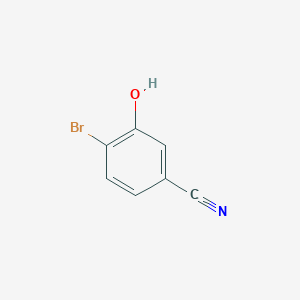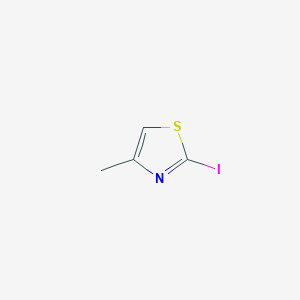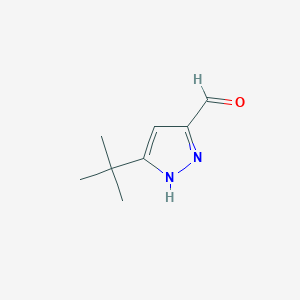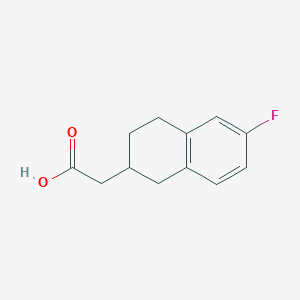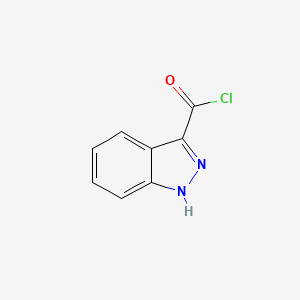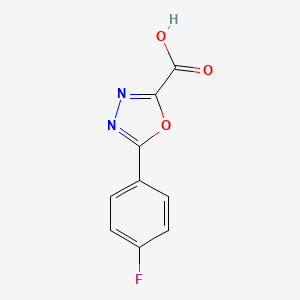
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also usually reported.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions needed for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical properties, such as its acidity or basicity and its reactivity with other compounds.Applications De Recherche Scientifique
Optical and Electronic Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, closely related to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, are known for their application in thermally activated delayed fluorescence (TADF) and have been utilized in organic light-emitting diodes (OLEDs). The derivatives exhibit blue-shifted fluorescence and high external quantum efficiency, highlighting their potential in optoelectronics (Cooper et al., 2022).
- New series of 1,3,4-oxadiazole derivatives have been explored for their nonlinear optical properties. These compounds, especially those containing Bromine, have shown potential as optical limiters, indicating applications in the field of optoelectronics (Chandrakantha et al., 2011).
Antimicrobial and Biological Activities
- Compounds structurally similar to 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid have been synthesized and shown to possess significant antimicrobial activity. Studies have demonstrated their effectiveness against a broad panel of bacterial and fungal strains, with some derivatives exhibiting notable potency due to the presence of fluorine atoms (Parikh & Joshi, 2014).
- A series of novel 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Adimule et al., 2014).
Thermal and Dielectric Properties
- Poly(1,3,4-oxadiazole-ether)s with benzimidazole pendants have been synthesized and analyzed for their thermal and dielectric properties. These materials have shown promising results in terms of thermal stability and dielectric characteristics, suggesting applications in high-performance materials and electronics (Ganesh et al., 2014).
Environmental and Green Chemistry
- A novel, ultrasound-assisted synthesis method for 1,3,4-oxadiazole derivatives has been developed, emphasizing green chemistry principles. The synthesized compounds have demonstrated significant antimicrobial and antioxidant activities, showcasing their potential in medical and environmental applications (Yarmohammadi et al., 2020).
Safety And Hazards
This involves looking at the compound’s toxicity and any risks associated with handling or using it. It includes looking at safety data sheets and other sources of safety information.
Orientations Futures
This involves looking at potential future research directions. For a novel compound, this could include further studies to fully characterize its properties, investigations into its potential uses, and the development of new synthesis methods.
I hope this information is helpful. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRZEFITCDULRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633344 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
CAS RN |
944898-08-2 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

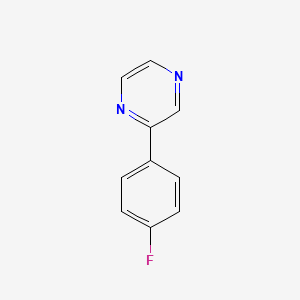
![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)
